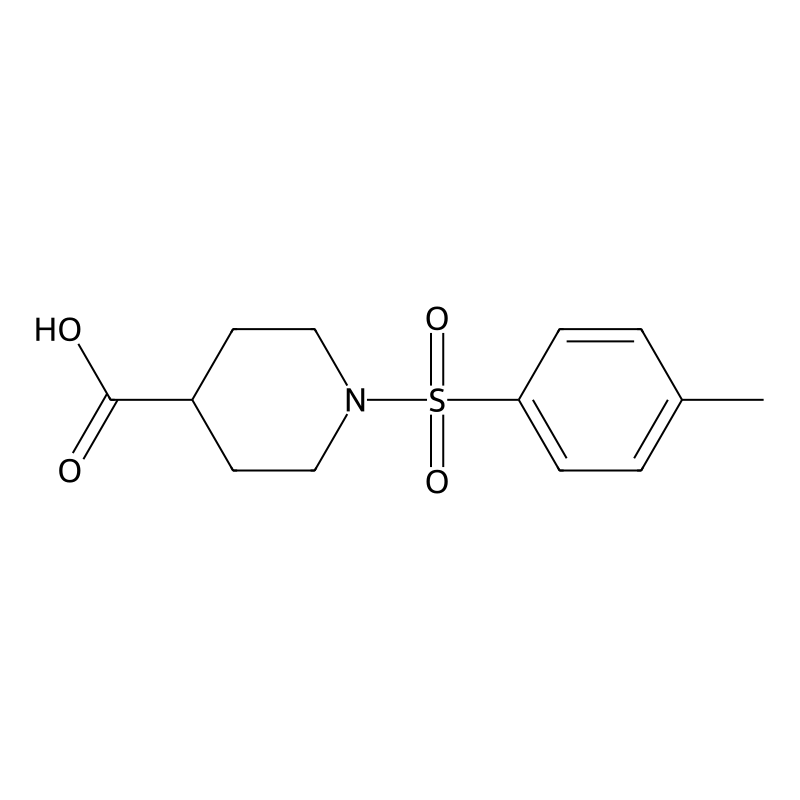

1-Tosylpiperidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Medicinal Chemistry:

The presence of a carboxylic acid group and a piperidine ring suggests TPC could serve as a precursor molecule for the synthesis of more complex structures with potential medicinal properties. Piperidine rings are prevalent in various bioactive molecules, including drugs targeting the central nervous system and anti-cancer agents. Carboxylic acid functionalities are also frequently involved in biological processes and can be utilized for further chemical modifications to create drug candidates [].

1-Tosylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol. It is characterized by a piperidine ring substituted with a tosyl group and a carboxylic acid functional group. The compound is solid at room temperature and has a high gastrointestinal absorption rate, making it relevant in pharmaceutical applications. Its structure includes five hydrogen bond acceptors and one donor, indicating good solubility properties, which are essential for biological activity and drug formulation .

There is currently no scientific literature available on the specific mechanism of action of TPC.

As with any new compound, proper safety precautions should be taken when handling TPC. Specific data on its toxicity, flammability, and reactivity is not available. However, due to the presence of the tosyl group, it's advisable to handle it with gloves and in a well-ventilated fume hood, as tosyl chloride, a related compound, is known to be an irritant [].

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

The biological activity of 1-tosylpiperidine-4-carboxylic acid has been studied primarily in relation to its potential as a pharmaceutical agent. It exhibits properties that may influence:

- Enzyme Inhibition: It has been noted for its interactions with various enzymes, which may be relevant in drug design.

- Antimicrobial Activity: Some studies suggest potential antimicrobial properties, although further research is needed to substantiate these claims .

Several synthesis methods have been reported for 1-tosylpiperidine-4-carboxylic acid:

- Direct Tosylation: Piperidine can be reacted with tosyl chloride to introduce the tosyl group, followed by carboxylation using appropriate reagents.

- Carboxylation of Tosylpiperidine: Starting from tosylpiperidine, carboxylic acid functionality can be introduced via carbon dioxide under pressure or through the use of carbonating agents.

- Multi-step Synthesis: Utilizing various intermediates that involve reactions such as alkylation and oxidation to achieve the final product.

These methods highlight the versatility of synthetic routes available for this compound .

1-Tosylpiperidine-4-carboxylic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its functional groups.

- Chemical Research: Utilized in studies involving enzyme interactions and drug formulation.

- Material Science: Potential uses in creating novel materials through polymerization processes.

Its unique structure allows it to be tailored for specific applications in medicinal chemistry and materials science .

Interaction studies involving 1-tosylpiperidine-4-carboxylic acid focus on its binding affinity with different biological targets:

- Enzyme Binding: Investigations into how this compound interacts with specific enzymes can reveal its potential as an inhibitor or modulator.

- Receptor Interactions: Studies assessing its ability to bind to various receptors may provide insights into its pharmacological effects.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 1-tosylpiperidine-4-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 0.85 | Contains a benzoic acid moiety |

| 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one | 0.88 | Features a bicyclic structure |

| 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 0.79 | Incorporates an oxo group within a spiro structure |

| 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile | 0.54 | Contains a cyclopropyl group |

The uniqueness of 1-tosylpiperidine-4-carboxylic acid lies in its combination of piperidine structure with both tosyl and carboxylic functionalities, making it versatile for various chemical transformations and biological activities .